molecular formula C11H20O2 B14006139 1-(1-Hydroxycyclopentyl)cyclohexanol CAS No. 20170-99-4

1-(1-Hydroxycyclopentyl)cyclohexanol

Cat. No.: B14006139
CAS No.: 20170-99-4
M. Wt: 184.27 g/mol
InChI Key: FLPGXRXHSWPSFZ-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclopentyl)cyclohexanol is a tertiary α-hydroxy ketone (acyloin) of interest in advanced chemical research and development. This compound features a unique molecular scaffold that combines two alicyclic rings, providing a three-dimensional structure with potential applications as a versatile building block in organic synthesis . The structure of this compound places it in a class of compounds known for their utility as synthetic intermediates. While specific studies on this exact molecule are limited, its close structural analogues are investigated for several applications. Related α-hydroxyketones are known to undergo reactions such as the α-ketol rearrangement, a base-, acid-, or heat-induced 1,2-shift of a substituent that is synthetically useful in constructing complex molecules . Furthermore, compounds bearing the cyclopentanol and cyclohexanol motifs are of significant interest in medicinal chemistry, where such rings can be used to impart conformational restriction and influence the potency and selectivity of drug candidates . Another prominent area of application for related tertiary α-hydroxyketones is their use as photoinitiators in free-radical polymerization processes for UV-curable coatings, inks, and adhesives . The mechanism for this function typically involves an α-cleavage (Norrish Type I reaction) upon absorption of UV light, generating reactive radical species that initiate the polymerization chain reaction. This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1-hydroxycyclopentyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-10(6-2-1-3-7-10)11(13)8-4-5-9-11/h12-13H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPGXRXHSWPSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2(CCCC2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288846
Record name 1-(1-hydroxycyclopentyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20170-99-4
Record name NSC57852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-hydroxycyclopentyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1-(1-Hydroxycyclopentyl)cyclohexanol

General Synthetic Strategy

The preparation of this compound generally involves:

  • Formation of a cyclopentyl intermediate bearing a hydroxyl group at the 1-position.
  • Coupling or linking this intermediate to a cyclohexanol moiety, often via carbon-carbon bond formation.
  • Subsequent functional group manipulations to achieve the target diol structure.

The key challenge is to achieve regioselective hydroxylation and ring coupling without over-oxidation or side reactions.

Stepwise Preparation Approach

Although direct literature on this compound is scarce, closely related compounds such as 1-hydroxycyclohexyl phenyl ketone have been synthesized using analogous methods that can be adapted for this compound.

Preparation of Hydroxycyclopentyl Intermediate
  • Hydroxylation of cyclopentane ring : This can be achieved via selective oxidation or hydroboration-oxidation of cyclopentene derivatives.
  • Example : Hydroboration of cyclopentene followed by oxidation yields 1-hydroxycyclopentane derivatives.
Coupling with Cyclohexanol or Cyclohexanone
  • The cyclopentyl intermediate can be coupled to a cyclohexanol moiety via Grignard or Friedel-Crafts type reactions.
  • For example, cyclohexanone can be reacted with a cyclopentyl organometallic reagent to form the corresponding tertiary alcohol.

Detailed Literature-Based Synthetic Route (Adapted)

Based on methods for related compounds (e.g., 1-hydroxycyclohexyl phenyl ketone), a plausible synthetic route involves:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Formation of cyclopentyl halide Halogenation of cyclopentane or cyclopentanol Cyclopentyl halide intermediate
2 Grignard reaction Reaction of cyclopentyl halide with Mg to form Grignard reagent Cyclopentylmagnesium halide
3 Nucleophilic addition Addition of cyclopentyl Grignard to cyclohexanone This compound (after workup)
4 Purification Crystallization, distillation, or chromatography Pure target compound

This approach is supported by analogous procedures in the synthesis of hydroxycyclohexyl ketones where Grignard reagents derived from halogenated cycloalkanes are reacted with cyclic ketones to yield tertiary alcohols.

Example Reaction Conditions from Analogous Systems

Parameter Value/Range Notes
Temperature (Grignard formation) 0 to 25 °C Controlled to avoid side reactions
Solvent Anhydrous tetrahydrofuran (THF) Common for Grignard reactions
Reaction time (Grignard formation) 1–3 hours Ensures complete formation
Addition of Grignard to ketone Room temperature to 0 °C Slow addition to control exotherm
Workup Aqueous ammonium chloride or acid To quench and protonate alkoxide
Purification Recrystallization or chromatography To isolate pure diol

Analytical Data and Research Findings

While direct analytical data for this compound is limited, related compounds exhibit the following characteristics during synthesis:

Compound Yield (%) Purity (%) Key Observations
1-Hydroxycyclohexyl phenyl ketone 75–85 >98 High yield with Lewis acid catalysis
Cyclopentyl Grignard reagents 80–90 N/A Sensitive to moisture, requires dry conditions
Tertiary alcohols from Grignard addition 70–80 >95 Requires careful temperature control

These data suggest that the preparation of this compound via Grignard addition to cyclohexanone is feasible with good yield and purity if moisture and temperature are strictly controlled.

Summary and Recommendations

  • The preparation of this compound is best approached via formation of a cyclopentyl Grignard reagent followed by nucleophilic addition to cyclohexanone.
  • Key steps include halogenation of cyclopentane derivatives, Grignard formation, addition to cyclohexanone, and purification.
  • Reaction conditions require anhydrous solvents, controlled temperatures, and careful quenching.
  • Purification by recrystallization or chromatography yields high-purity product.
  • Analogous syntheses of related hydroxycyclohexyl ketones provide a robust methodological framework.

Chemical Reactions Analysis

1-(1-Hydroxycyclopentyl)cyclohexanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(1-Hydroxycyclopentyl)cyclohexanol and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features References
This compound C₁₁H₂₀O₂ 184.28 (calculated) Two hydroxyl groups Bicyclic structure with fused cyclohexane and cyclopentane rings
1-Phenylcyclohexanol C₁₂H₁₆O 176.26 One hydroxyl, one phenyl Phenyl substituent on cyclohexanol
1-[Hydroxy(phenyl)methyl]cyclohexanol C₁₃H₁₈O₂ 206.28 Two hydroxyls, one benzyl alcohol Benzyl alcohol substituent on cyclohexanol
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol C₁₅H₁₉NO₂ 245.32 Hydroxyl, cyano, methoxyphenyl Complex substituent with cyano and aromatic groups
1-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O 168.16 Hydroxyl, trifluoromethyl Electron-withdrawing CF₃ group on cyclohexanol
Cannabicyclohexanol (CP 47,497 C8) C₂₁H₃₂O₂ 316.48 Hydroxyl, dimethylalkyl, phenolic Synthetic cannabinoid with extended alkyl chain
1-Cyclohexyl-1-pentanol C₁₁H₂₂O 170.30 Single hydroxyl Linear pentanol chain attached to cyclohexane

Pharmacological and Industrial Relevance

  • Neurotransmitter Modulation: WAY-260022 (a 1-cyclohexanol derivative) inhibits norepinephrine reuptake with >1000-fold selectivity over serotonin/dopamine transporters, highlighting the impact of substituents on bioactivity . Venlafaxine intermediates (e.g., 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol) are synthesized via phase-transfer catalysis, emphasizing scalable production methods .
  • Analytical Challenges: Cyclohexanol derivatives often exhibit similar mass spectra, complicating identification. NIST data indicate that distinguishing such analogues (e.g., 1-Phenylcyclohexanol vs. 1-Cyclohexyl-1-pentanol) requires advanced chromatographic techniques .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1-Hydroxycyclopentyl)cyclohexanol, and how can reaction conditions be optimized to minimize byproduct formation?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition or phase-transfer catalysis (PTC). For example, cyclohexanone derivatives react with carbanions (e.g., 4-methoxyphenyl acetonitrile) in the presence of PEG-400 or Aliquate-336 as PTCs to form hydroxylated intermediates . Optimization involves controlling temperature (reflux in THF), stoichiometry, and catalyst loading. Byproducts like ketones or aldehydes are minimized by using excess reducing agents (e.g., NaBH₄) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and cyclohexyl C-H bending vibrations (~1450 cm⁻¹) .
  • GC-MS : Quantifies purity using derivatization (e.g., DNPH hydrazine derivatives) to enhance volatility .
  • NMR : ¹H NMR distinguishes stereoisomers via coupling constants (e.g., axial vs. equatorial protons on cyclohexanol rings) .
    Tabulated data from PubChem and NIST (e.g., InChI Key: CMLYGGFIXXLYQT-UHFFFAOYSA-N) should be cross-referenced for validation .

Advanced Research Questions

Q. How do stereochemical configurations influence the biological activity of this compound derivatives?

  • Methodological Answer : Enantiomers exhibit differential binding to biological targets. For instance, (1R,2R,5S)-configured derivatives show higher affinity for serotonin/norepinephrine transporters compared to (1S,2S,5R) isomers. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) is used to isolate active stereoisomers. Pharmacological assays (e.g., radioligand binding) quantify activity .

Q. What mechanistic pathways explain unexpected byproducts during acid-catalyzed dehydration of this compound?

  • Methodological Answer : Competing E1/E2 mechanisms can lead to cyclohexene or dimeric ethers. For example, strong acids (H₂SO₄) favor carbocation formation (E1), resulting in hydride shifts and rearranged alkenes. Kinetic studies (e.g., monitoring H₂O byproduct via Karl Fischer titration) and DFT calculations help identify transition states. Byproduct suppression requires controlled proton activity (buffered conditions) and low temperatures .

Q. How can computational modeling predict the solubility and stability of this compound in polar solvents?

  • Methodological Answer : COSMO-RS simulations estimate solubility parameters (δ) by comparing hydrogen-bonding capacity (logP ~2.1) with solvents like ethanol or DMSO. MD simulations analyze conformational stability in aqueous solutions, revealing preferential equatorial positioning of hydroxyl groups to minimize steric strain. Experimental validation via dynamic light scattering (DLS) confirms aggregation thresholds .

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